tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
“tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate” is a chemical compound used as a reactant in the synthesis of phosphatidylinositol 3-kinase inhibitors . Its molecular formula is C₁₆H₂₈BNO₄ and has a molecular weight of 309.21 g/mol .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridine ring attached to a boronic ester and a tert-butyl carboxylate group . The boronic ester is a tetramethyl-1,3,2-dioxaborolane group, which is a common motif in organoborane chemistry.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not directly available from the search results.Scientific Research Applications
Intermediate in Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of many biologically active compounds, such as crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Synthesis and Structural Analysis : The compound is synthesized and structurally analyzed using various spectroscopic methods. The structure is confirmed by techniques like FTIR, NMR, and X-ray diffraction, and its physicochemical properties are explored through density functional theory (DFT) calculations (Ye, Chen, Wu, Chen, Yang, Liao, & Zhou, 2021).
Application in Anticancer Drug Synthesis : It acts as an intermediate for small molecule anticancer drugs. The synthesis method has been optimized, highlighting its potential in developing new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).
Nanoparticle Formation and Fluorescence Applications : The compound is used in the formation of nanoparticles with bright fluorescence emission, which can be tuned to longer wavelengths by energy transfer. This application is crucial in the field of bioimaging and diagnostics (Fischer, Baier, & Mecking, 2013).
Synthesis of Polyhydroxylated Piperidines : It serves as a common intermediate for the synthesis of various polyhydroxylated piperidines, which are important in medicinal chemistry (Ramalingam, Bhise, Show, & Kumar, 2012).
Safety and Hazards
While specific safety and hazard information for this compound is not directly available from the search results, general precautions for handling similar chemical compounds include wearing suitable gloves and eye protection, and avoiding inhalation or contact with skin . It’s also recommended to keep the product and its container away from heat and sources of ignition .
Future Directions
The future directions of research involving this compound could involve further exploration of its potential uses in the synthesis of various pharmaceutical compounds. Given its use in the synthesis of phosphatidylinositol 3-kinase inhibitors, it could potentially be used in the development of new treatments for diseases such as cancer .
Properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-9-12(11-18)17-21-15(4,5)16(6,7)22-17/h9H,8,10-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEIJBAOTMNSEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678619 | |
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885693-20-9 | |
Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)-1,2,5,6-tetrahydro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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